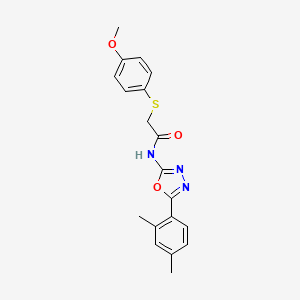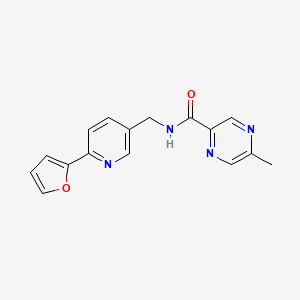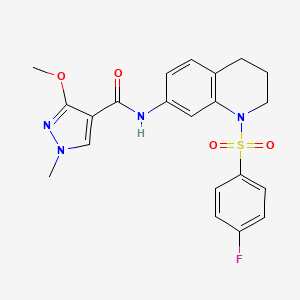
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol derivative (such as 4-methoxyphenyl thiol) to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its effects on different biological systems to identify potential therapeutic applications.
Medicine
In medicine, derivatives of oxadiazole compounds are often explored for their potential as drug candidates. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” depends on its interaction with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets can vary based on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide
Uniqueness
The uniqueness of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” lies in its specific substitution pattern on the oxadiazole ring and the presence of both methoxy and thioether functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-4-9-16(13(2)10-12)18-21-22-19(25-18)20-17(23)11-26-15-7-5-14(24-3)6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZPRAWLCQUOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole hydrochloride](/img/structure/B2899456.png)

![3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2899460.png)

![2-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2899462.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2899464.png)
![N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2899465.png)
![2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B2899468.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899470.png)
![N-(4-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2899471.png)
![1-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2899472.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2899473.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2899476.png)
